Chitin Synthase Inhibitor 1 Exhibits Broad-Spectrum Antifungal Activity Across Four Major Fungal Pathogens with Quantified MIC Values
Chitin synthase inhibitor 1 demonstrates broad-spectrum antifungal activity with measured MIC values of 4 µg/mL against Candida albicans ATCC 76615 and Aspergillus fumigatus GIMCC 3.19, and 8 µg/mL against Aspergillus flavus ATCC 16870 and Cryptococcus neoformans ATCC 32719 [1]. In contrast, the classical competitive CHS inhibitors polyoxin D and nikkomycin Z exhibit highly variable and often species-restricted activity: polyoxin D shows an IC50 of 88.6 µM (approximately 48 µg/mL based on MW ~544) against Saccharomyces cerevisiae CHS2 but negligible activity against filamentous fungi [2]. Similarly, nikkomycin Z demonstrates poor activity against Aspergillus spp. due to peptide transport limitations [3]. The four-species antifungal coverage of chitin synthase inhibitor 1 provides a consistently quantifiable activity profile that is not matched by these classical inhibitors.
| Evidence Dimension | Antifungal spectrum and potency (MIC) |
|---|---|
| Target Compound Data | MIC = 4 µg/mL (C. albicans ATCC 76615, A. fumigatus GIMCC 3.19); MIC = 8 µg/mL (A. flavus ATCC 16870, C. neoformans ATCC 32719) |
| Comparator Or Baseline | Polyoxin D: IC50 = 88.6 µM (~48 µg/mL) against S. cerevisiae CHS2 only; Nikkomycin Z: variable, species-dependent activity |
| Quantified Difference | Target compound shows MIC ≤8 µg/mL across 4 species; polyoxin D lacks activity against Aspergillus; nikkomycin Z limited to select yeast species |
| Conditions | Broth microdilution antifungal susceptibility testing per CLSI guidelines; C. albicans, A. fumigatus, A. flavus, C. neoformans |
Why This Matters
Procurement of a single compound with validated activity across multiple fungal species reduces inventory complexity and assay variability compared to maintaining separate species-specific inhibitors.
- [1] Wu H, et al. Design, synthesis, and biological evaluation of novel spiro[pyrrolidine-2,3'-quinolin]-2'-one derivatives as potential chitin synthase inhibitors and antifungal agents. Eur J Med Chem. 2022, 233:114208. View Source
- [2] Yamamoto S, et al. Chitin Synthase 2 Inhibitory Activity of O-Methyl Pisiferic Acid, Isolated from Chamaecyparis pisifera, with IC50 comparison to polyoxin D (IC50 = 88.6 µM). J Nat Prod. Related study; CiNii Research 2026. View Source
- [3] Gaughran JP, et al. Nikkomycin Z is a specific inhibitor of Saccharomyces cerevisiae chitin synthase isozyme Chs3 in vitro and in vivo. J Bacteriol. 1994, 176(18):5857-5860. View Source
